Nortilidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

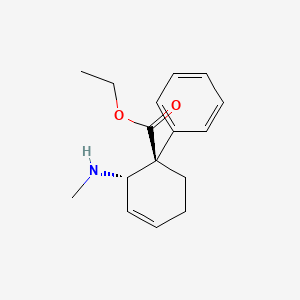

(1R,2S)-nortilidine is an ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate that is ent-dextilidine in which one of the methyl groups attached to the nitrogen is replaced by hydrogen. ent-Dextilidine is metabolised to (1R,2S)-nortilidine by the liver. It has a role as a drug metabolite and a NMDA receptor antagonist. It is an enantiomer of a (1S,2R)-nortilidine.

Applications De Recherche Scientifique

Pharmacological Profile

Nortilidine functions as a selective agonist at the mu-opioid receptor (MOP), which is crucial for its analgesic effects. Research indicates that this compound has a significantly lower IC50 (110 nM) compared to tilidine (11 µM) when inhibiting cAMP accumulation in cells expressing the MOP receptor, confirming its potency as an analgesic agent .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Receptor Affinity | Mu-opioid receptor |

| IC50 for MOP | 110 nM |

| IC50 for DOP/KOP/NOP | No significant effect |

Clinical Applications

This compound is utilized clinically in pain management, particularly in patients with chronic pain conditions. Its formulation often includes naloxone to mitigate the risk of abuse associated with opioid medications. Studies have shown that the combination of tilidine and naloxone effectively manages pain while reducing the potential for misuse .

Case Study: Pain Management Efficacy

In a clinical trial involving 150 healthy subjects, tilidine/naloxone demonstrated significant analgesic effects comparable to other opioids like dipyrone (metamizole) in managing cold pressor pain . This study highlights the effectiveness of this compound in acute pain scenarios.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal critical insights into its bioavailability and metabolism. A study indicated that approximately two-thirds of administered tilidine is metabolized to this compound, but only about half of this fraction is available systemically due to first-pass metabolism .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Intravenous (IV) | Oral Administration |

|---|---|---|

| AUC (ng.h.ml⁻¹) | 229 ± 42 | 375 ± 184 |

| Volume of Distribution (L) | 275 ± 79 | 1326 ± 477 |

| Clearance (ml/min) | 749 ± 119 | 1198 ± 228 |

Research Insights on Drug Interactions

Research has also explored drug interactions involving this compound. For instance, a study assessing the effects of grapefruit juice on tilidine metabolism found no significant alterations in pharmacokinetic parameters, suggesting that CYP3A4 does not play a major role in its first-pass metabolism .

Propriétés

Numéro CAS |

38677-94-0 |

|---|---|

Formule moléculaire |

C16H21NO2 |

Poids moléculaire |

259.34 g/mol |

Nom IUPAC |

ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m0/s1 |

Clé InChI |

PDJZPNKVLDWEKI-GOEBONIOSA-N |

SMILES |

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2 |

SMILES isomérique |

CCOC(=O)[C@]1(CCC=C[C@@H]1NC)C2=CC=CC=C2 |

SMILES canonique |

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2 |

Key on ui other cas no. |

38677-94-0 |

Synonymes |

nortilidine nortilidine, (1-S-trans)-isomer nortilidine, (trans)-isomer nortilidine, trans-(+)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.